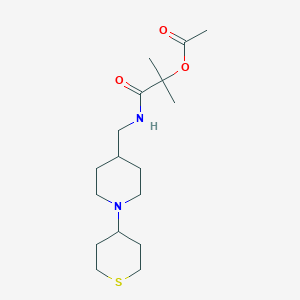

2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate

Descripción

Propiedades

IUPAC Name |

[2-methyl-1-oxo-1-[[1-(thian-4-yl)piperidin-4-yl]methylamino]propan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O3S/c1-13(20)22-17(2,3)16(21)18-12-14-4-8-19(9-5-14)15-6-10-23-11-7-15/h14-15H,4-12H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAFIGLBRWYHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate, with CAS number 2034383-12-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 342.5 g/mol. The structure features a piperidine ring substituted with a tetrahydrothiopyran moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H30N2O3S |

| Molecular Weight | 342.5 g/mol |

| CAS Number | 2034383-12-3 |

Antitumor Activity

Recent studies have indicated that compounds similar to 2-methyl-1-oxo have demonstrated antitumor properties. For instance, research on related tetrahydroisoquinoline derivatives has shown efficacy against various cancer cell lines, suggesting that modifications in the structure can enhance their therapeutic potential. These compounds were found to reduce tumor volume and weight in vivo without significant side effects .

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter involved in drug efflux and resistance. The biological activity of 2-methyl-1-oxo may be linked to its interaction with P-gp. Compounds that stimulate or inhibit P-gp ATPase activity can influence the bioavailability and efficacy of anticancer drugs. Studies have shown that certain derivatives can enhance P-gp activity, thereby potentially improving drug delivery to target tissues .

Antiviral Potential

The antiviral activity of related compounds has been explored, particularly against human coronaviruses. Initial screenings indicated that certain derivatives exhibit promising antiviral properties, suggesting a potential application for 2-methyl-1-oxo in treating viral infections .

Case Studies

- Antitumor Efficacy :

- P-gp Interaction :

- Antiviral Activity :

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds structurally related to 2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate exhibit promising anticancer properties. For instance, derivatives with similar functional groups have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

Neurological Applications

The piperidine and thiopyran components suggest potential applications in treating neurological disorders. Compounds containing these moieties are often investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. Preliminary studies indicate that such derivatives can inhibit bacterial growth, suggesting a pathway for developing new antibiotics .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Tested a series of related compounds; found IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells | Highlights potential for developing new anticancer agents |

| Neurological Modulation | Investigated effects on neurotransmitter systems; showed promise in animal models | Suggests possible use in treating mood disorders |

| Antimicrobial Screening | Evaluated against various bacteria; demonstrated significant inhibition | Points to potential as a new antibiotic |

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Key Structural Features and Analogues:

The compound’s uniqueness lies in its hybrid structure combining piperidine, thiopyran, and acetoxypropan-2-yl groups. Below is a comparison with structurally related molecules:

Physicochemical Properties (Inferred):

- Lipophilicity : The thiopyran group in the target compound likely increases logP compared to pyran-based analogs, favoring CNS penetration but risking higher plasma protein binding.

- Solubility: The acetoxy group may improve aqueous solubility relative to non-esterified analogs, though hydrolysis in vivo could limit bioavailability .

Q & A

Basic: What are the primary synthetic routes for synthesizing 2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions focusing on:

- Functional group assembly : The thiopyran-piperidine scaffold is constructed via cyclization of sulfur-containing precursors (e.g., tetrahydro-2H-thiopyran derivatives) followed by piperidine ring formation through reductive amination or nucleophilic substitution .

- Esterification : The acetate group is introduced via reaction with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine as catalysts) .

- Coupling reactions : The aminomethyl linker is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) to connect the thiopyran-piperidine moiety to the propan-2-yl acetate backbone .

Key reagents : Oxone for oxidation, sodium borohydride for reductions, and bases like K₂CO₃ for esterification .

Basic: How is the structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation relies on:

- Spectroscopic techniques :

- NMR : and NMR identify proton environments (e.g., thiopyran methyl groups at δ 1.2–1.5 ppm) and carbonyl signals (δ 170–175 ppm for the acetate) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .

- X-ray crystallography : Resolves stereochemistry of the tetrahedral thiopyran and piperidine rings, critical for confirming spatial arrangements .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

The Institute for Chemical Reaction Design and Discovery (ICReDD) framework is applied:

- Quantum chemical calculations : Predict reaction pathways for thiopyran-piperidine coupling, identifying transition states and energy barriers .

- Machine learning : Trains models on existing reaction datasets to recommend optimal conditions (e.g., solvent, temperature) for esterification steps .

- Feedback loops : Experimental data (e.g., yield vs. temperature) refine computational models, narrowing optimal parameters (e.g., 60–80°C for coupling reactions) .

Advanced: How can researchers address contradictions in reported reaction yields for this compound?

Methodological Answer:

Contradictions arise from variable reaction conditions (e.g., solvent polarity, catalyst loading). Resolution strategies include:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, pH) and identify interactions affecting yield .

- Statistical analysis : ANOVA compares yields across studies; outliers are investigated for unaccounted factors (e.g., trace moisture in solvents) .

- Mechanistic studies : Kinetic profiling (e.g., rate constants for esterification) clarifies whether side reactions (e.g., hydrolysis) reduce yields .

Basic: What biological activities are associated with this compound?

Methodological Answer:

While direct studies are limited, structural analogs suggest:

- Antimicrobial activity : Thiopyran and piperidine moieties disrupt microbial membrane integrity or enzyme function (e.g., targeting Leishmania spp. or Plasmodium proteases) .

- Enzyme inhibition : The acetate group may act as a substrate mimic for hydrolases or transferases, validated via fluorometric assays .

Experimental validation : Dose-response curves (IC) and molecular docking against target proteins (e.g., PfDHFR for antimalarial activity) are recommended .

Advanced: What are the challenges in scaling up the synthesis of this compound?

Methodological Answer:

Key challenges and solutions include:

- Reactor design : Continuous flow systems improve mixing and heat transfer for thiopyran-piperidine coupling, reducing batch inconsistencies .

- Process control : Automated pH and temperature monitoring prevents side reactions (e.g., acetate hydrolysis) during esterification .

- Purification : Chromatography (e.g., flash HPLC) or crystallization optimizes purity (>95%) for pharmacological studies .

Advanced: What reaction mechanisms govern the reactivity of the thiopyran moiety in this compound?

Methodological Answer:

The thiopyran sulfur atom drives reactivity through:

- Nucleophilic attacks : Sulfur participates in ring-opening reactions with electrophiles (e.g., alkyl halides), forming sulfonium intermediates .

- Oxidation : Oxone converts thiopyran to sulfone derivatives, altering electronic properties and biological activity .

Mechanistic probes : Isotopic labeling () and DFT calculations track sulfur’s role in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.